molecular formula C12H14N2O3S B7046025 N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide

N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide

Cat. No.: B7046025
M. Wt: 266.32 g/mol
InChI Key: BTJDSOIIUGLXNP-SECBINFHSA-N
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Description

N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides Isoquinoline sulfonamides are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Properties

IUPAC Name

N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9(15)7-14-18(16,17)12-4-2-3-10-5-6-13-8-11(10)12/h2-6,8-9,14-15H,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDSOIIUGLXNP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=CC=CC2=C1C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable sulfonamide precursor.

    Sulfonation: Isoquinoline is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 8-position.

    Hydroxypropylation: The sulfonated isoquinoline is then reacted with ®-2-hydroxypropylamine under appropriate conditions to introduce the hydroxypropyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted isoquinoline derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an allosteric inhibitor of DNA gyrase, a bacterial enzyme essential for DNA replication . By binding to an allosteric site on the enzyme, the compound can inhibit its activity, leading to antibacterial effects.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.

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